Trifluoro(pyridine)boron

CAS No.: 407-76-1

Cat. No.: VC5659952

Molecular Formula: C5H5BF3N

Molecular Weight: 146.91

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 407-76-1 |

|---|---|

| Molecular Formula | C5H5BF3N |

| Molecular Weight | 146.91 |

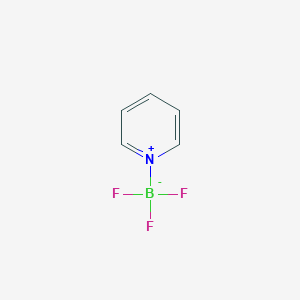

| IUPAC Name | trifluoro(pyridin-1-ium-1-yl)boranuide |

| Standard InChI | InChI=1S/C5H5BF3N/c7-6(8,9)10-4-2-1-3-5-10/h1-5H |

| Standard InChI Key | SSHUVOOGZYSGLK-UHFFFAOYSA-N |

| SMILES | [B-]([N+]1=CC=CC=C1)(F)(F)F |

Introduction

Structural and Molecular Characteristics

Molecular Composition

Trifluoro(pyridine)boron consists of a pyridine molecule coordinated to a boron trifluoride (BF₃) moiety. The boron atom adopts a tetrahedral geometry, bonded to three fluorine atoms and the nitrogen atom of pyridine. This structure is corroborated by its molecular formula (C₅H₅BF₃N) and molecular weight of 146.91 g/mol . The compound’s purity, typically 97%, ensures its utility in precision synthetic applications.

Spectroscopic and Crystallographic Data

While crystallographic data for Trifluoro(pyridine)boron remains limited in publicly available literature, analogous boron–pyridine complexes exhibit characteristic infrared (IR) absorption bands at 1,450–1,550 cm⁻¹ for B–N stretching and 1,000–1,100 cm⁻¹ for B–F vibrations . Nuclear magnetic resonance (NMR) spectra would likely show distinct signals for the pyridine protons (δ 7.5–8.5 ppm in ¹H NMR) and boron-fluorine coupling (³JBF ≈ 30 Hz in ¹⁹F NMR).

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via the direct reaction of pyridine with boron trifluoride gas under anhydrous conditions:

This exothermic reaction typically proceeds at room temperature, with yields exceeding 90% when performed in dichloromethane or ether solvents .

Physicochemical Properties

Thermal and Physical Properties

Trifluoro(pyridine)boron is a solid at room temperature, with a melting point range of 39–41°C . Its moderate solubility in polar aprotic solvents (e.g., dichloromethane, tetrahydrofuran) and insolubility in water make it suitable for anhydrous reaction conditions.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 146.91 g/mol | |

| Melting Point | 39–41°C | |

| Purity | 97% | |

| Density | ~1.3 g/cm³ (estimated) | – |

Stability and Reactivity

The compound is moisture-sensitive, hydrolyzing to release BF₃ and pyridine in aqueous environments:

This reactivity necessitates storage under inert atmospheres and anhydrous conditions .

Applications in Synthetic Chemistry

Lewis Acid Catalysis

Trifluoro(pyridine)boron serves as a mild Lewis acid catalyst in Friedel-Crafts alkylations and Diels-Alder reactions. Its moderated acidity (compared to BF₃) reduces side reactions, enabling selective activation of carbonyl compounds without substrate decomposition .

Comparative Analysis with Related Compounds

Boron Trifluoride–Amine Complexes

Compared to BF₃–ethylamine (CAS 75-23-0), Trifluoro(pyridine)boron exhibits higher thermal stability (decomposition temperature >100°C vs. 65°C) and lower volatility, making it preferable for high-temperature reactions .

Pyridine–Boronic Acid Derivatives

Unlike Suzuki–Miyaura coupling reagents such as 2-isopropoxy-5-(trifluoromethyl)pyridine-3-boronic acid (CAS 1218790-67-0), Trifluoro(pyridine)boron lacks a boronic acid group, limiting its utility in cross-coupling reactions but enhancing its stability under acidic conditions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume